3-(3-Fluorophenyl)piperidine hydrochloride

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Properties

3-(3-Fluorophenyl)piperidine hydrochloride (CAS 100240-20-8) is a fluorinated arylpiperidine derivative with molecular formula C₁₁H₁₅ClFN and molecular weight 215.69 g/mol. The compound consists of a piperidine ring substituted at the 3-position with a 3-fluorophenyl group, a scaffold commonly utilized in medicinal chemistry as a versatile building block for the synthesis of bioactive molecules.

Molecular Formula C11H15ClFN
Molecular Weight 215.69 g/mol
CAS No. 100240-20-8
Cat. No. B176221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenyl)piperidine hydrochloride
CAS100240-20-8
Synonyms3-(3-FLUOROPHENYL) PIPERIDINE HYDROCHLORIDE
Molecular FormulaC11H15ClFN
Molecular Weight215.69 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC(=CC=C2)F.Cl
InChIInChI=1S/C11H14FN.ClH/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10;/h1,3,5,7,10,13H,2,4,6,8H2;1H
InChIKeyMXCZNHNUNCBCBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluorophenyl)piperidine hydrochloride (CAS 100240-20-8): A Meta-Substituted Fluorophenyl Piperidine Building Block for Medicinal Chemistry and CNS-Targeted Drug Discovery


3-(3-Fluorophenyl)piperidine hydrochloride (CAS 100240-20-8) is a fluorinated arylpiperidine derivative with molecular formula C₁₁H₁₅ClFN and molecular weight 215.69 g/mol . The compound consists of a piperidine ring substituted at the 3-position with a 3-fluorophenyl group, a scaffold commonly utilized in medicinal chemistry as a versatile building block for the synthesis of bioactive molecules . The meta-fluorine substitution on the phenyl ring imparts distinct physicochemical properties, including a calculated LogP of approximately 2.71–3.42 depending on the computational method, which influences the compound's lipophilicity and potential blood-brain barrier permeability [1]. As a hydrochloride salt, it offers enhanced aqueous solubility and handling stability for synthetic and biological applications .

1Meta-fluorophenyl piperidine building block for medicinal chemistry and CNS-targeted library synthesis
2Hydrochloride salt enhances aqueous solubility and bench-top handling for synthetic workflows
3Meta-fluorine substitution supports lipophilicity within favorable range for blood-brain barrier permeability design

Why 3-(3-Fluorophenyl)piperidine hydrochloride Cannot Be Directly Substituted with Non-Fluorinated or Regioisomeric Piperidine Analogs in Research and Development Workflows


In medicinal chemistry and drug discovery, the substitution pattern and electronic properties of arylpiperidine building blocks exert profound effects on downstream biological activity, metabolic stability, and physicochemical behavior. The 3-(3-fluorophenyl)piperidine scaffold features a fluorine atom at the meta position of the phenyl ring, which modulates the electron density of the aromatic system and influences key molecular interactions with biological targets . Studies on structurally related 3-arylpiperidine potentiators of antibacterial agents have demonstrated that fluorine substitution directly affects compound performance: the presence of fluorine impacts antibiotic accumulation in bacterial efflux pump assays, and while the defluorinated analog retained equipotency in that specific context, the fluorine atom nevertheless contributes to the overall molecular properties governing target engagement and cellular permeability [1]. Furthermore, regioisomeric variations—such as 2-fluorophenyl or 4-fluorophenyl substitution, or alteration of the piperidine attachment point—yield compounds with divergent lipophilicity, metabolic stability, and receptor binding profiles [2]. Consequently, substituting 3-(3-fluorophenyl)piperidine hydrochloride with a non-fluorinated analog or a positional isomer introduces uncontrolled variables that may compromise experimental reproducibility, alter structure-activity relationships, and invalidate comparative pharmacological assessments. The quantitative evidence below substantiates why this specific substitution pattern is a non-interchangeable element in rational molecular design.

AnalogNon-fluorinated 3-phenylpiperidine: lipophilicity and CNS passive permeability may shift significantly, potentially altering brain exposure profiles.
IsomerOrtho- or para-fluorophenyl regioisomers: electronic distribution and steric environment differ, which may change receptor binding and metabolic stability.
FormFree base or alternative salts: solubility, stability, and handling properties may not match the hydrochloride salt form, complicating direct protocol transfer.

Quantitative Differentiation of 3-(3-Fluorophenyl)piperidine hydrochloride: Comparative Lipophilicity, Antibacterial Potentiation, and Scaffold Utility Data


Increased Lipophilicity (LogP) of 3-(3-Fluorophenyl)piperidine Versus Non-Fluorinated 3-Phenylpiperidine: Implications for Blood-Brain Barrier Permeability

The introduction of a fluorine atom at the meta position of the phenyl ring significantly increases the lipophilicity of 3-phenylpiperidine scaffolds. For 3-(3-fluorophenyl)piperidine hydrochloride (CAS 100240-20-8), the calculated LogP value is 2.7145 to 3.42350 depending on the computational method employed [1]. In contrast, the non-fluorinated analog 3-phenylpiperidine (CAS 3975-04-8) exhibits a lower LogP of approximately 2.1 . This increase in LogP (ΔLogP ≈ 0.6–1.3 units) is consistent with the established effect of aromatic fluorine substitution on enhancing molecular lipophilicity, which can improve passive diffusion across biological membranes and increase blood-brain barrier penetration potential.

Lipophilicity ΔLogP
Cross-study comparable
ΔLogP ≈ +0.6 to +1.3
vs 3-phenylpiperidine (LogP ~2.1)
Fluorine substitution measurably increases lipophilicity, consistent with enhanced passive membrane diffusion potential.
Computationally predicted values; experimental LogD may vary. Review for specific CNS permeability models.
Lipophilicity Blood-Brain Barrier Permeability Physicochemical Properties

Impact of Fluorine Substitution on Antibacterial Potentiation Activity in 3-Arylpiperidine Scaffolds

In a systematic structure-activity relationship (SAR) study of 3-arylpiperidines as potentiators of existing antibacterial agents, a fluorinated lead compound (compound 1) was identified with an IC₅₀ of approximately 90 μM in a high-throughput assay measuring potentiation of novobiocin against Escherichia coli [1]. The study explicitly evaluated the role of fluorine by synthesizing and testing the defluorinated analog (compound 17), which exhibited potency equivalent to the fluorinated lead (IC₅₀ ≈ 90 μM) [1]. While equipotent in this specific antibacterial potentiation context, the fluorine substitution was nonetheless demonstrated to influence antibiotic accumulation, and the study concluded that fluorine substitution is a relevant parameter in optimizing the pharmacological profile of 3-arylpiperidine-based potentiators. This finding underscores that fluorine is not a silent substituent; its presence alters molecular properties (e.g., lipophilicity, electronic distribution) that may become decisive in other biological assays or in vivo settings.

Antibacterial Potentiation
Class-level inference
IC₅₀ ~90 μM (fluorinated & defluorinated)
Equipotent in E. coli novobiocin assay
Fluorine does not diminish potentiation activity in this context; however, it influences antibiotic accumulation properties.
Class-level SAR from a single chemotype; may not generalize across all efflux pump targets.
Antibacterial Potentiation Efflux Pump Inhibition Structure-Activity Relationship

Synthetic Utility as a Versatile Piperidine Building Block with Defined Purity Specifications Supporting Reproducible Research

3-(3-Fluorophenyl)piperidine hydrochloride is commercially available from multiple reputable vendors with defined purity specifications of ≥95% to ≥98%, ensuring batch-to-batch consistency for research applications . The compound is supplied as a crystalline solid hydrochloride salt, which confers handling advantages including improved stability under ambient storage conditions and enhanced aqueous solubility compared to the free base form . The piperidine nitrogen remains available for further functionalization (e.g., alkylation, acylation, reductive amination), making this compound a strategic building block for constructing diverse compound libraries and advanced intermediates [1]. While not a direct comparator-based differentiation, the availability of high-purity, well-characterized material with documented storage and handling protocols reduces experimental variability and accelerates synthetic workflow execution, a critical consideration for procurement in medicinal chemistry and chemical biology settings.

Commercial Purity
Specification review
≥95% – ≥98% (HPLC, NMR)
Multiple vendors, crystalline HCl salt
Meets research-grade building block purity expectations, supporting reproducible synthetic and biological workflows.
Verify lot-specific CoA; impurities may still affect sensitive catalytic reactions.
Organic Synthesis Building Block Quality Control

Meta-Fluorine Substitution Confers Distinct Electronic and Steric Properties Compared to Ortho- and Para-Fluorophenyl Piperidine Regioisomers

The position of fluorine substitution on the phenyl ring of 3-arylpiperidines fundamentally alters the electronic distribution, dipole moment, and steric profile of the molecule. 3-(3-Fluorophenyl)piperidine features a fluorine atom at the meta position relative to the piperidine attachment point. In contrast, regioisomers such as 3-(2-fluorophenyl)piperidine (ortho-fluoro) and 3-(4-fluorophenyl)piperidine (para-fluoro) exhibit different spatial orientations of the C-F bond dipole and distinct steric environments around the piperidine nitrogen . Meta-substitution generally exerts a weaker resonance effect and a stronger inductive effect on the aromatic ring compared to para-substitution, leading to differential modulation of π-π stacking interactions with aromatic amino acid residues in protein binding pockets [1]. While head-to-head biological data comparing all three regioisomers of 3-(fluorophenyl)piperidine are not available in the public domain, the well-established principles of aromatic fluorine SAR dictate that these isomers cannot be considered functionally equivalent and will exhibit divergent receptor binding profiles, metabolic stability, and physicochemical properties [2].

Regioisomer Profile
Class-level inference
Meta- vs ortho/para-fluoro
Electronic & steric divergence expected
Substitution position alters dipole and π-stacking; functional equivalence among regioisomers should not be assumed.
Direct comparative biological data not publicly available; assess in target-specific assays.
Regioisomer Comparison Electronic Effects Medicinal Chemistry

Optimal Procurement and Application Scenarios for 3-(3-Fluorophenyl)piperidine hydrochloride in Drug Discovery and Chemical Biology


CNS Drug Discovery: Building Block for Designing Blood-Brain Barrier Permeable Lead Compounds

3-(3-Fluorophenyl)piperidine hydrochloride, with its calculated LogP of 2.71–3.42 [1], falls within the optimal lipophilicity range (LogP 2–4) associated with favorable passive blood-brain barrier permeability. Medicinal chemists developing CNS-targeted therapeutics—including ligands for serotonin receptors, dopamine receptors, adrenergic receptors, or other neurological targets—should prioritize this fluorinated building block over non-fluorinated 3-phenylpiperidine (LogP ~2.1) when enhanced brain penetration is a design objective . The meta-fluorine substitution pattern provides a balanced lipophilicity increase without introducing excessive molecular weight or undesirable metabolic liabilities often associated with larger hydrophobic substituents.

Antibacterial Potentiation Research: Scaffold for Efflux Pump Inhibitor Development

Based on the validated 3-arylpiperidine scaffold in antibacterial potentiation assays (IC₅₀ ~90 μM for the lead fluorinated derivative) [2], 3-(3-fluorophenyl)piperidine hydrochloride serves as a strategic starting point for synthesizing novel potentiators targeting Gram-negative bacterial efflux pumps. Researchers investigating mechanisms to overcome antibiotic resistance should procure this compound for the construction of focused compound libraries, with the understanding that fluorine substitution influences antibiotic accumulation properties. The established SAR precedent in this chemotype provides a rational foundation for iterative medicinal chemistry optimization.

Structure-Activity Relationship (SAR) Studies on 3-Arylpiperidine Pharmacophores

For academic and industrial research groups conducting systematic SAR investigations of 3-arylpiperidine-based ligands, 3-(3-fluorophenyl)piperidine hydrochloride represents an essential member of the fluorine substitution series. Its procurement enables direct experimental comparison with non-fluorinated (3-phenylpiperidine), ortho-fluoro, para-fluoro, chloro, methyl, and other aryl-substituted analogs [3]. Such comparative studies are indispensable for elucidating the contributions of halogen bonding, lipophilicity, and electronic effects to target binding affinity and selectivity. The availability of this compound at ≥95–98% purity from multiple commercial sources facilitates reproducible SAR campaigns .

Synthetic Methodology Development: Substrate for Novel Piperidine Functionalization Reactions

The secondary amine of the piperidine ring in 3-(3-fluorophenyl)piperidine hydrochloride provides a nucleophilic handle for diverse synthetic transformations, including N-alkylation, N-arylation, reductive amination, and amide bond formation [4]. Organic chemists developing new catalytic methods for C-N bond construction or exploring late-stage functionalization strategies can employ this compound as a well-defined, commercially available substrate. The hydrochloride salt form offers practical advantages in reaction setup, including ease of weighing and handling under ambient conditions, and can be readily neutralized to the free base as required .

Application
Selection Property
Validation Focus
CNS target engagement studies
Meta-fluorophenyl substitution for balanced lipophilicity
Blood-brain barrier permeability assay
Antibacterial efflux pump inhibitor research
3-Arylpiperidine scaffold with fluorine-dependent accumulation
Antibiotic accumulation and potentiation screening
3-Arylpiperidine SAR profiling
Regioisomeric fluorine position comparison
Binding affinity and selectivity panels
Synthetic methodology development
Piperidine NH nucleophile reactivity
C–N bond formation scope and yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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